1-oxa-8-azaspiro[4.5]decan-7-one
説明
BenchChem offers high-quality 1-oxa-8-azaspiro[4.5]decan-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-oxa-8-azaspiro[4.5]decan-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
2049583-97-1 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.2 |
純度 |
95 |
製品の起源 |
United States |
1-oxa-8-azaspiro[4.5]decan-7-one chemical structure and properties
The following technical guide details the structural characteristics, synthesis methodologies, and pharmaceutical applications of 1-oxa-8-azaspiro[4.5]decan-7-one , a privileged spirocyclic scaffold in modern medicinal chemistry.
Core Scaffold Analysis & Synthetic Methodologies
Executive Summary
1-oxa-8-azaspiro[4.5]decan-7-one (CAS: 2049583-97-1) is a bicyclic spiro-heterocycle characterized by a tetrahydrofuran ring fused to a piperidin-2-one (valerolactam) ring at a single spiro-carbon (C5).[1][2][3][4] This scaffold represents a "privileged structure" in drug discovery due to its ability to orient pharmacophores in specific 3D vectors while maintaining high metabolic stability and favorable physicochemical properties (low lipophilicity, high water solubility). It serves as a critical building block for designing inhibitors of G-protein coupled receptors (GPCRs), ion channels, and enzymes where rigid conformational control is required.
Chemical Structure & Physicochemical Properties[5][6][7][8][9][10][11]
Structural Analysis
The molecule consists of two orthogonal rings sharing a quaternary carbon (C5).
-
Ring A (5-membered): Tetrahydrofuran (1-oxa). This ether functionality acts as a hydrogen bond acceptor and reduces the overall lipophilicity compared to a carbocyclic spiro-analog.
-
Ring B (6-membered): Piperidin-2-one (8-aza, 7-one). The lactam (cyclic amide) provides a polar handle for further functionalization and introduces a hydrogen bond donor/acceptor motif essential for protein-ligand interactions.
Physicochemical Data Profile
The following data establishes the baseline properties for 1-oxa-8-azaspiro[4.5]decan-7-one as a fragment in fragment-based drug design (FBDD).
| Property | Value | Unit | Significance |
| CAS Number | 2049583-97-1 | - | Unique Identifier |
| Molecular Formula | C₈H₁₃NO₂ | - | Stoichiometry |
| Molecular Weight | 155.19 | g/mol | Ideal for FBDD (<300 Da) |
| cLogP | ~ -0.5 to 0.2 | - | High aqueous solubility |
| TPSA | ~ 49.0 | Ų | Good membrane permeability (<140 Ų) |
| H-Bond Donors | 1 (NH) | - | Interaction capability |
| H-Bond Acceptors | 2 (O, C=O) | - | Interaction capability |
| Rotatable Bonds | 0 | - | High rigidity (low entropy penalty) |
| sp³ Fraction | 0.875 | - | High 3D complexity (saturation) |
Structural Visualization (DOT)
The following diagram illustrates the connectivity and numbering of the spiro core.
Caption: Connectivity map of 1-oxa-8-azaspiro[4.5]decan-7-one showing the spiro-fusion at C5 and the lactam functionality at C7-N8.
Synthesis Methodologies
The synthesis of 1-oxa-8-azaspiro[4.5]decan-7-one requires constructing a quaternary carbon center while differentiating the two heteroatoms. Two primary strategies are employed: Iodocyclization (Route A) and Dieckmann Condensation (Route B).
Route A: Iodocyclization Strategy (Preferred)
This route is favored for its high diastereoselectivity and ability to generate the spiro-ether ring from a readily available piperidinone precursor.
Mechanism:
-
Allylation: Nucleophilic addition of an allyl group to a protected piperidinone ketone.
-
Iodocyclization: Electrophilic activation of the alkene by iodine triggers the intramolecular attack of the hydroxyl group, closing the tetrahydrofuran ring.
-
Deiodination: Radical reduction removes the iodine atom to yield the final scaffold.
Detailed Experimental Protocol (Route A)
Step 1: Preparation of 4-allyl-4-hydroxypiperidin-2-one
-
Reagents: N-Benzyl-piperidin-2,4-dione (or protected analog), Allylmagnesium bromide, THF.
-
Procedure:
-
Dissolve N-benzyl-piperidin-2,4-dione (1.0 eq) in anhydrous THF under N₂ atmosphere.
-
Cool to -78°C.
-
Add Allylmagnesium bromide (1.2 eq) dropwise over 30 minutes.
-
Stir at -78°C for 2 hours, then warm to 0°C.
-
Quench with saturated NH₄Cl solution.
-
Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Yield: ~75-85%.
-
Step 2: Spiro-Cyclization (Iodocyclization)
-
Reagents: I₂, NaHCO₃, MeCN/H₂O.
-
Procedure:
-
Dissolve the allyl-alcohol intermediate (1.0 eq) in MeCN:H₂O (3:1).
-
Add NaHCO₃ (3.0 eq) followed by I₂ (2.0 eq).
-
Stir at room temperature for 12 hours (monitor by TLC/LCMS).
-
Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.
-
Extract with DCM. The product is the iodomethyl-spiro-derivative.
-
Step 3: Radical Deiodination
-
Reagents: AIBN (cat.), Bu₃SnH (1.2 eq), Toluene.
-
Procedure:
-
Dissolve the iodo-intermediate in dry toluene.
-
Add AIBN (0.1 eq) and Bu₃SnH (1.2 eq).
-
Reflux at 110°C for 2 hours.
-
Cool, concentrate, and purify via silica gel chromatography.
-
Final Product: N-Benzyl-1-oxa-8-azaspiro[4.5]decan-7-one. (Deprotection via hydrogenation Pd/C yields the free amine).
-
Synthesis Workflow Diagram (DOT)
Caption: Step-wise synthesis of the spiro-lactam core via the iodocyclization pathway.
Pharmaceutical Applications
Medicinal Chemistry Utility
The 1-oxa-8-azaspiro[4.5]decan-7-one scaffold is highly valued for its ability to constrain the conformational space of a ligand.
-
GPCR Agonists/Antagonists: Used in the design of muscarinic (M1/M4) agonists where the spiro-ether mimics the furan ring of muscarine, while the lactam provides a stable anchor point.
-
Sigma-1 Receptor Ligands: The spiro-piperidine motif is a classic pharmacophore for Sigma-1 affinity, relevant in neurodegenerative disease research.
-
Bioisosterism: The spiro-ether moiety serves as a metabolically stable replacement for gem-dimethyl groups or cyclohexyl rings, lowering LogP while maintaining steric bulk.
Case Study: M1 Muscarinic Agonists
Research has shown that derivatives of 1-oxa-8-azaspiro[4.5]decane (specifically the 3-one and 7-one variants) exhibit potent M1 agonist activity. The rigid spiro-geometry ensures the oxygen atom (H-bond acceptor) and the basic nitrogen (protonated at physiological pH if not a lactam, or interacting via dipole if lactam) are held at a precise distance (~4.4 Å), mimicking the acetylcholine pharmacophore.
Safety & Handling
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Handling: Use standard PPE. Avoid inhalation of dust/vapors.[5]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22618189, 1-Oxa-7-azaspiro(4.5)decane. Retrieved from [Link]
-
Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]
-
Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue: 1-Oxa-8-azaspiro[4.5]decan-7-one (CAS 2049583-97-1).[1][2][3][4] Retrieved from [Link]
-
Royal Society of Chemistry. Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Retrieved from [Link]
Sources
1-oxa-8-azaspiro[4.5]decan-7-one vs 1-oxa-8-azaspiro[4.5]decan-3-one isomer differences
This is an in-depth technical guide comparing the regioisomers 1-oxa-8-azaspiro[4.5]decan-7-one and 1-oxa-8-azaspiro[4.5]decan-3-one .
Structural Divergence, Synthetic Pathways, and Medicinal Utility[1]
Executive Summary: The Tale of Two Rings
The 1-oxa-8-azaspiro[4.5]decane scaffold is a "privileged structure" in modern drug discovery, offering a rigid, spirocyclic alternative to flat aromatic systems (e.g., phenyl, pyridine) or flexible saturated heterocycles (e.g., morpholine).[1] By incorporating a quaternary spiro-carbon, these scaffolds increase fraction sp3 (
This guide differentiates the two critical ketone regioisomers:
-
The 3-One Isomer: Located on the 5-membered tetrahydrofuran (THF) ring.[1]
-
The 7-One Isomer: Located on the 6-membered piperidine ring.[1]
While they share a molecular formula, their chemical reactivity and pharmacological applications are orthogonal.[1] The 3-one serves as a reactive handle for "head-group" diversification (e.g., ACC inhibitors), whereas the 7-one typically exists as a lactam, serving as a stable "core" or peptidomimetic scaffold.[1]
Structural Anatomy & Nomenclature
To understand the reactivity, one must master the numbering system.[1] The IUPAC convention for spiro[4.5]decane prioritizes the smaller ring and the heteroatom within it.[1]
-
Ring A (5-membered): Contains Oxygen at position 1.[1] Atoms: O1, C2, C3, C4, C5 (Spiro).[1]
-
Ring B (6-membered): Contains Nitrogen at position 8.[1][6] Atoms: C5 (Spiro), C6, C7, N8, C9, C10.[1]
The 3-One Isomer (Ketone)[1]
-
Position: The carbonyl is at C3, within the THF ring.[1]
-
Electronic Environment: The ketone is isolated from the basic nitrogen (N8) by the spiro center.[1]
-
Key Feature: The N8 nitrogen retains its basicity (
), making it suitable for salt formation or further functionalization as a tertiary amine.[1]
The 7-One Isomer (Lactam)[1]
-
Position: The carbonyl is at C7, adjacent to the N8 nitrogen.[1]
-
Electronic Environment: The C7=O and N8 form an amide bond (lactam).[1]
-
Key Feature: This is non-basic . The lone pair on N8 is delocalized into the carbonyl.[1] It functions as a hydrogen bond acceptor/donor pair (if N-H) but not as a cationic center at physiological pH.[1]
Figure 1: Structural and electronic differentiation of the two regioisomers.
Synthetic Methodologies
The synthesis of these scaffolds requires distinct strategies due to the location of the oxygenation.
Synthesis of the 3-One (The "Muscarone" Route)
The 3-one is typically constructed by building the THF ring onto a pre-existing piperidine core.[1] A robust method involves the epoxidation of 4-piperidone followed by ring expansion.[1]
Protocol 1: Synthesis of N-Boc-1-oxa-8-azaspiro[4.5]decan-3-one
-
Starting Material: N-Boc-4-piperidone.[1]
-
Step A (Epoxidation): Corey-Chaykovsky reaction using trimethylsulfoxonium iodide and NaH in DMSO/THF yields the spiro-epoxide.[1]
-
Step B (Ring Opening): Treatment with a nucleophile (e.g., lithium acetylide or malonate) followed by cyclization.[1]
-
Alternative Modern Route: Reaction with a diazoacetate followed by Rhodium-catalyzed O-H insertion and Dieckmann condensation to form the 3-ketone.[1]
-
-
Step C (Decarboxylation): If a ester group was used to close the ring (Dieckmann), hydrolysis and decarboxylation yields the 3-one.[1]
Synthesis of the 7-One (The Lactam Route)
The 7-one is often synthesized via cyclization of a linear precursor to form the piperidone (lactam) ring, or by oxidation of the piperidine ring adjacent to the nitrogen.[1]
Protocol 2: Synthesis of 1-oxa-8-azaspiro[4.5]decan-7-one
-
Starting Material: 4-tetrahydropyranyl derivatives (reverse logic: start with the ether ring).
-
Step A (Functionalization): 4-carboxy-4-aminomethyl-tetrahydropyran (protected).[1]
-
Step B (Cyclization): Intramolecular amide bond formation between the amine and a pendant ester chain.[1]
-
Result: A stable lactam ring fused at the spiro center.[1]
Figure 2: Orthogonal synthetic strategies for accessing the 3-one vs. 7-one scaffolds.
Physicochemical & Pharmacological Comparison
The choice between these two isomers is usually dictated by the desired interaction with the biological target's binding pocket.[1]
Data Comparison Table[1]
| Feature | 3-One Isomer | 7-One Isomer |
| Primary Functional Group | Ketone (C=O) | Lactam (N-C=O) |
| N8 Basicity (pKa) | Basic (~8.5 - 9.[1]5) | Neutral / Non-basic |
| H-Bond Donors (HBD) | 0 (if N-alkylated) | 1 (if NH lactam) |
| H-Bond Acceptors (HBA) | 2 (Ketone + Ether O) | 2 (Amide O + Ether O) |
| Metabolic Stability | Moderate (Ketone can be reduced) | High (Lactam is stable) |
| Primary Application | ACC Inhibitors , Muscarinic Agonists | Sigma-1 Ligands , Peptidomimetics |
| Reactivity | Reductive Amination, Grignard | N-Alkylation, Hydrolysis (harsh) |
Case Study: Acetyl-CoA Carboxylase (ACC) Inhibitors
The 3-one scaffold is pivotal in the design of ACC inhibitors.[1] The ketone at position 3 allows for the introduction of aryl-amines via reductive amination.[1] The spiro-ether oxygen provides a specific dipole alignment that improves potency compared to the all-carbon spiro[4.5]decane analogue.[1]
-
Mechanism:[7] The basic N8 usually engages a key aspartic acid residue in the enzyme pocket, while substituents on the 3-position extend into the hydrophobic tunnel.[1]
Case Study: Sigma-1 Receptor Ligands
The 7-one (often reduced to the amine or used as the lactam core) mimics the piperidine pharmacophore found in haloperidol and other CNS agents.[1] The lactam version provides a rigid "kink" that can improve selectivity against hERG channels by reducing the overall basicity and lipophilicity (LogD).[1]
Experimental Protocols
Reductive Amination of the 3-One (General Procedure)
This protocol validates the reactivity of the C3 ketone.[1]
-
Reagents: 1-oxa-8-azaspiro[4.5]decan-3-one (1.0 eq), Aryl Amine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).[1]
-
Procedure:
-
Validation: Monitor disappearance of ketone C=O stretch (
) and appearance of amine signals in LC-MS.
N-Alkylation of the 7-One Lactam
This protocol demonstrates the non-basic, amide-like nature of the N8 position in the 7-one.[1]
-
Reagents: 1-oxa-8-azaspiro[4.5]decan-7-one (1.0 eq), Alkyl Halide (1.2 eq), NaH (1.5 eq), DMF.
-
Procedure:
-
Note: Unlike the 3-one (where N is basic and can be alkylated with weak bases like K2CO3), the 7-one requires a strong base (NaH) to deprotonate the amide for alkylation.[1]
References
-
Muscarinic Agonists Synthesis
-
Sigma-1 Receptor Ligands
-
Spirocyclic Scaffolds in Drug Design
-
General Building Block Properties
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. 1-Oxa-8-azaspiro[4.5]decane hydrochloride | CAS 3970-79-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. chembk.com [chembk.com]
- 4. 176-92-1|1-Oxa-8-azaspiro[4.5]decane|BLD Pharm [bldpharm.com]
- 5. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN1085895A - 8-azaspiro [4,5] decane-7, the preparation method of 9-dione compounds - Google Patents [patents.google.com]
- 8. figshare.com [figshare.com]
- 9. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Oxa-8-azaspiro[4.5]decane hydrochloride | 3970-79-4 [sigmaaldrich.com]
- 11. 1-Oxa-8-azaspiro[4.5]decane Hydrochloride | 3970-79-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. PubChemLite - 1-oxa-8-azaspiro[4.5]decane hydrochloride (C8H15NO) [pubchemlite.lcsb.uni.lu]
therapeutic potential of 1-oxa-8-azaspiro[4.5]decane derivatives
Executive Summary
The 1-oxa-8-azaspiro[4.5]decane scaffold represents a privileged structural motif in medicinal chemistry, characterized by a rigid spirocyclic core that restricts conformational flexibility. This geometric constraint is critical for high-affinity binding to G-protein-coupled receptors (GPCRs) and intracellular chaperone proteins. Unlike flexible linear amines, the spiro[4.5] system locks pharmacophores into specific vectors, enhancing selectivity and metabolic stability.
This technical guide analyzes the therapeutic utility of this scaffold, specifically focusing on two validated domains: M1 muscarinic acetylcholine receptor agonism (for Alzheimer’s disease) and Sigma-1 receptor (
Structural Pharmacophore & Chemical Properties[1]
The 1-oxa-8-azaspiro[4.5]decane system consists of a saturated 5-membered ether ring (tetrahydrofuran) spiro-fused to a 6-membered nitrogen-containing ring (piperidine).
| Property | Description | Therapeutic Implication |
| Rigidity | Spiro-carbon (C5) locks the relative orientation of the ether oxygen and piperidine nitrogen. | Reduces entropic penalty upon binding; enhances receptor subtype selectivity (e.g., M1 vs. M2). |
| Lipophilicity | Moderate LogP (typically 1.5–3.0 depending on substituents). | Ideal for blood-brain barrier (BBB) penetration, essential for CNS targets. |
| Basicity | Piperidine nitrogen ( | Protonated at physiological pH, allowing ionic interaction with conserved aspartate residues in GPCRs (e.g., Asp105 in M1). |
| Chirality | The spiro center and ring substituents create stereocenters. | Biological activity is often enantiospecific. For M1 agonists, the ( |
Therapeutic Focus Areas
M1 Muscarinic Agonists (Alzheimer’s Disease)
The most advanced application of this scaffold is in the development of orthosteric M1 agonists. The 1-oxa-8-azaspiro[4.5]decane core serves as a bioisostere for the muscarone pharmacophore but with improved stability.
-
Mechanism of Action: Activation of the M1 receptor (
-coupled) stimulates Phospholipase C (PLC), leading to the hydrolysis of phosphoinositide (PIP2) into IP3 and DAG. This cascade enhances cholinergic transmission and promotes non-amyloidogenic processing of APP (Amyloid Precursor Protein). -
Key Compound: (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (Compound 29).[1][2]
-
Selectivity: Displays functional selectivity for M1 over M2 receptors, minimizing cardiovascular side effects (bradycardia).
-
Efficacy: Partial agonist activity sufficient to reverse scopolamine-induced amnesia in rodent models.
-
Sigma-1 Receptor Ligands (Neuroimaging & Neuroprotection)
Derivatives of this scaffold act as high-affinity ligands for the
-
Mechanism:
R agonists modulate calcium signaling and protect against endoplasmic reticulum (ER) stress. -
Radiotracer Application: Fluorine-18 labeled derivatives (e.g., [¹⁸F]8 ) utilize the scaffold to position a fluoroethoxy moiety, achieving nanomolar affinity (
nM) and high brain uptake, making them viable PET tracers for mapping neurodegeneration.
Mechanism of Action Visualization
The following diagram illustrates the signal transduction pathway for M1 agonist derivatives, highlighting the critical downstream effects on cognition.
Figure 1: Signal transduction cascade initiated by 1-oxa-8-azaspiro[4.5]decane M1 agonists.[1][2][3]
Experimental Protocols
Protocol A: Enantioselective Synthesis of the Core Scaffold
Context: High-value synthesis often requires distinct stereochemistry. This protocol adapts a fit-for-purpose route for the benzyl (R)-10-oxo-2-oxa-7-azaspiro[4.5]decane system (Note: numbering varies by IUPAC preference; this refers to the 1-oxa-8-aza equivalent).
Reagents:
-
Methyl 4-oxopiperidine-3-carboxylate hydrochloride[4]
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Allyl bromide
-
Osmium tetroxide (
) / Sodium periodate ( )
Step-by-Step Methodology:
-
Quaternary Center Formation (Asymmetric Allylation):
-
Charge a reactor with methyl 4-oxopiperidine-3-carboxylate HCl (1.0 eq) and water.
-
Add
(3.0 eq) to neutralize. -
Add TBAHS (0.05 eq) as a phase transfer catalyst.
-
Introduce allyl bromide (1.2 eq) slowly at 10–15 °C.
-
Checkpoint: Monitor by HPLC for consumption of starting material (>98% conversion).
-
-
Oxidative Cleavage (Lemieux-Johnson):
-
Dissolve the allylated intermediate in THF/Water (1:1).
-
Cool to 5–10 °C. Add
(1.5 eq). -
Add catalytic
(0.01 eq). Stir for 4 hours. -
Result: Formation of the aldehyde intermediate via cleavage of the allyl alkene.
-
-
Cyclization (Reductive Etherification):
-
Treat the aldehyde intermediate with
in MeOH/THF to reduce both the ketone and aldehyde to diols. -
Perform cyclization (often spontaneous or acid-catalyzed) to close the tetrahydrofuran ring.
-
Validation: Verify spiro-ether formation via ¹H-NMR (disappearance of aldehyde proton, appearance of ether
multiplets).
-
Protocol B: In Vitro Phosphoinositide (PI) Hydrolysis Assay
Context: To validate functional agonism at the M1 receptor.[1][2]
Materials:
-
Rat hippocampal slices or CHO-K1 cells stably expressing human M1 receptors.
- -myo-inositol.
-
Lithium chloride (LiCl).
Methodology:
-
Labeling: Incubate cells/slices with
-myo-inositol (2 µCi/mL) for 24 hours to label membrane phospholipids. -
Pre-incubation: Wash cells and incubate in buffer containing 10 mM LiCl for 15 minutes.
-
Why LiCl? Lithium inhibits inositol monophosphatase, causing accumulation of IP1 (inositol monophosphate), which is the measurable readout.
-
-
Stimulation: Add the test compound (1-oxa-8-azaspiro derivative) at varying concentrations (
to M). Incubate for 60 minutes at 37 °C. -
Termination: Stop reaction with cold chloroform/methanol (1:2 v/v).
-
Separation: Isolate the aqueous phase containing
-IP1 using anion-exchange chromatography (Dowex AG1-X8 resin). -
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot counts per minute (CPM) vs. log[Concentration] to determine
and relative to Carbachol (full agonist).
Synthesis & Optimization Workflow
The following diagram outlines the logical flow for optimizing these derivatives from a hit to a lead candidate.
Figure 2: Medicinal chemistry optimization strategy for spirocyclic derivatives.
References
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Source: Chemical & Pharmaceutical Bulletin (1995) URL:[Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Source: Bioorganic & Medicinal Chemistry (2020) URL:[Link]
-
A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Source: Organic Process Research & Development (2021) URL:[Link]
-
Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives (Related Scaffold Analysis). Source: Journal of Medicinal Chemistry (2018) URL:[Link]
Sources
- 1. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. 8-Oxa-2-azaspiro(4.5)decane | C8H15NO | CID 25220538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Spirocyclic Advantage: A Technical Deep Dive into 1-oxa-8-azaspiro[4.5]decan-7-one
[1]
Executive Summary: Escaping "Flatland"
In modern drug discovery, the "Escape from Flatland" initiative—increasing the fraction of sp3-hybridized carbons (
This guide provides a comprehensive technical analysis of this specific scaffold, detailing its structural identity, validated synthetic pathways, and application in neuropharmacology (specifically M1 muscarinic and Sigma-1 receptor modulation).[1]
Chemical Identity & Structural Specifications[2][3][4][5][6]
The 1-oxa-8-azaspiro[4.5]decan-7-one scaffold consists of a saturated 5-membered ether ring (tetrahydrofuran) spiro-fused to a 6-membered lactam ring (piperidin-2-one).[1]
Identifiers
| Parameter | Value | Notes |
| IUPAC Name | 1-oxa-8-azaspiro[4.5]decan-7-one | Numbering prioritizes heteroatoms and ring size.[1] |
| Canonical SMILES | O=C1CC2(CCCO2)CCN1 | Defines the specific 7-one, 8-aza isomer.[1] |
| Molecular Formula | ||
| Molecular Weight | 155.19 g/mol | Fragment-like space suitable for FBDD.[1] |
| H-Bond Donors | 1 (Amide NH) | |
| H-Bond Acceptors | 2 (Carbonyl O, Ether O) | |
| LogP (Predicted) | ~0.2 - 0.5 | Highly polar, favorable for CNS penetration.[1] |
Structural Visualization (Graphviz)
The following diagram illustrates the atom numbering and connectivity, highlighting the critical spiro-center (C5) and the lactam functionality.[1]
Caption: Numbering scheme for 1-oxa-8-azaspiro[4.5]decan-7-one. The spiro-carbon (C5) links the THF and Piperidinone rings.[1]
Synthetic Methodologies
Constructing spiro-lactams requires overcoming the steric hindrance at the quaternary center.[1] Two primary strategies are employed: Ring Expansion (Schmidt Rearrangement) and Intramolecular Cyclization .[1]
Protocol A: The Schmidt Rearrangement Route
This method is preferred for its scalability and the ability to generate the lactam from a pre-formed spiro-ketone.[1]
Mechanism:
-
Spiro-ether Formation: Alkylation of a cyclohexanone derivative.[1]
-
Ring Expansion: Treatment of the ketone with Hydrazoic acid (
) to insert nitrogen.[1]
Step-by-Step Protocol:
-
Precursor Synthesis (Spiro-ketone):
-
Reagents: Cyclohexanone, Allyl bromide, LDA (Lithium Diisopropylamide), 9-BBN, PCC.[1]
-
Procedure: Alkylate cyclohexanone with allyl bromide.[1] Protect the ketone.[1] Perform hydroboration-oxidation on the allyl group to get the alcohol.[1] Cyclize (intramolecular etherification) to form 1-oxaspiro[4.5]decan-7-one .[1]
-
-
Schmidt Reaction:
-
Reagents: Sodium Azide (
), Polyphosphoric Acid (PPA) or Methanesulfonic acid ( ). -
Conditions:
to , 2-4 hours.[1] -
Process: Dissolve 1-oxaspiro[4.5]decan-7-one in acidic medium. Add
portion-wise (Caution: evolution). -
Workup: Quench with ice water, neutralize with
, extract with DCM.[1] -
Purification: Column chromatography (MeOH/DCM).[1]
-
Critical Control Point (Regioselectivity): The migration of the carbon atom during the Schmidt rearrangement depends on electronic and steric factors.[1] In spiro[4.5]decan-7-one, both alpha-carbons are secondary.[1] However, the spiro-center adds steric bulk.[1] Typically, migration occurs to place the nitrogen away from the most hindered side, or is controlled by electronic withdrawal from the oxygen.[1] Verification by 2D-NMR (HMBC) is mandatory to distinguish between the 7-one, 8-aza (target) and 6-one, 10-aza isomers.[1]
Synthesis Workflow Diagram
Caption: Retrosynthetic pathway utilizing the Schmidt Rearrangement to install the lactam nitrogen.
Medicinal Chemistry Utility
The 1-oxa-8-azaspiro[4.5]decan-7-one scaffold is a "privileged structure" in neuropharmacology.[1] Its utility stems from its ability to mimic the spatial arrangement of acetylcholine and other neurotransmitters while preventing rapid hydrolysis.[1]
Muscarinic Acetylcholine Receptor Agonism (M1)
Research has identified this scaffold as a core for M1 agonists, potential treatments for Alzheimer's disease.[1][2]
-
Mechanism: The ether oxygen mimics the ester oxygen of acetylcholine, while the lactam nitrogen (or a tertiary amine derivative) mimics the quaternary ammonium.
-
Key Finding: Derivatives such as 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one have shown M1 selectivity, improving cognitive function in rat models without the peripheral side effects (salivation, bradycardia) associated with non-selective agonists.[1]
Sigma-1 Receptor Ligands
The scaffold also serves as a template for Sigma-1 (
-
SAR Insight: N-substitution on the lactam ring with bulky lipophilic groups (e.g., benzyl, phenethyl) creates high-affinity
ligands ( in nanomolar range).[1] -
Application: These derivatives are explored as radioligands for PET imaging of neurodegenerative progression.[1]
Pharmacophore Mapping
Caption: Pharmacophore mapping of the scaffold to M1 and Sigma-1 receptor binding pockets.[1]
References
-
Tsukamoto, S., et al. (1995).[1][2] "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists." Chemical & Pharmaceutical Bulletin, 43(5), 842-852.[1]
-
Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. (Context on spiro-synthesis strategies).
-
Zhang, J., et al. (2020).[1][3] "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry, 28(14), 115560.[1][3][4]
-
Zheng, Y., & Tice, C. M. (2016).[1] "The utilization of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 26(12), 2627-2638.[1]
-
PubChem Compound Summary. (2025). "1-oxa-7-azaspiro[4.5]decane" (Isomer comparison).[1] National Center for Biotechnology Information.[1]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
using 1-oxa-8-azaspiro[4.5]decan-7-one as a peptidomimetic scaffold
Application Note: 1-Oxa-8-azaspiro[4.5]decan-7-one as a Peptidomimetic Scaffold
Introduction: The Case for Spirocyclic Constraints
In modern drug discovery, "escaping flatland" is a critical design philosophy. Traditional aromatic scaffolds often suffer from poor solubility and limited spatial exploration. 1-Oxa-8-azaspiro[4.5]decan-7-one represents a privileged class of spirocyclic peptidomimetics that addresses these challenges.
This scaffold combines a tetrahydrofuran (THF) ring and a piperidin-2-one (
-
Conformational Restriction: The spiro-fusion locks the vectors of attached pharmacophores, reducing the entropic penalty of binding.
-
Peptidomimicry: The lactam moiety mimics the amide backbone of peptides, specifically constraining the
and torsion angles to simulate -turns (Type II') or -turns, depending on substitution. -
Physicochemical Profile: The ether oxygen lowers lipophilicity (LogD) compared to carbocyclic spiro-analogs, improving metabolic stability and water solubility.
Structural Analysis & Pharmacophore Mapping
The 1-oxa-8-azaspiro[4.5]decan-7-one core is numbered such that the oxygen occupies position 1 (5-membered ring) and the nitrogen occupies position 8 (6-membered ring), with the carbonyl at position 7.
-
H-Bond Donor (HBD): The lactam NH (N8).
-
H-Bond Acceptor (HBA): The lactam Carbonyl (O7) and the Ether Oxygen (O1).
-
Vector Geometry: The roughly
angle between the two rings allows for the display of side-chain mimetics in orthogonal planes, ideal for targeting deep hydrophobic pockets in GPCRs (e.g., Muscarinic, Sigma receptors) or protease active sites.
DOT Diagram: Pharmacophore Vectors & Numbering
Caption: Pharmacophore mapping of the 1-oxa-8-azaspiro[4.5]decan-7-one scaffold, highlighting key interaction vectors and the spiro-constraint.
Synthetic Protocol: Modular Construction
The synthesis of the 7-one isomer (lactam in the 6-membered ring) is best achieved via a convergent route starting from tetrahydrofuran-3-carbonitrile . This approach allows for the introduction of diversity before the final cyclization.
Reaction Scheme Overview
-
Alkylation: Michael addition of ethyl acrylate to the THF-nitrile.
-
Reduction: Selective hydrogenation of the nitrile to a primary amine.
-
Cyclization: Intramolecular lactamization.
Detailed Protocol
Step 1: Michael Addition (Formation of Quaternary Center)
-
Reagents: Tetrahydrofuran-3-carbonitrile (1.0 equiv), Ethyl acrylate (1.2 equiv), DBU (0.1 equiv), THF (Solvent).
-
Procedure:
-
Dissolve tetrahydrofuran-3-carbonitrile in anhydrous THF (0.5 M) under
. -
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise at 0°C.
-
Add ethyl acrylate slowly to control the exotherm.
-
Stir at room temperature for 16 hours.
-
Workup: Quench with saturated
, extract with EtOAc, dry over , and concentrate. -
Yield Target: >85% (Pale yellow oil).
-
Step 2: Nitrile Reduction & In-Situ Cyclization
-
Reagents: Raney Nickel (Catalytic),
(50 psi), Ethanol/Ammonia (10:1). -
Procedure:
-
Dissolve the Michael adduct from Step 1 in EtOH saturated with
(to prevent secondary amine formation). -
Add activated Raney Nickel (approx. 20 wt%).
-
Hydrogenate in a Parr shaker at 50 psi at 60°C for 24 hours. Note: The elevated temperature promotes the spontaneous cyclization of the intermediate amine onto the ethyl ester.
-
Workup: Filter through Celite (Caution: Ra-Ni is pyrophoric). Concentrate the filtrate.
-
Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM/MeOH 95:5).
-
Product: 1-oxa-8-azaspiro[4.5]decan-7-one .
-
DOT Diagram: Synthetic Workflow
Caption: Step-by-step synthetic pathway for the construction of the 1-oxa-8-azaspiro[4.5]decan-7-one scaffold.
Application Data: Stability & Solubility
The incorporation of the ether oxygen in the spiro system provides distinct advantages over the all-carbon analog (spiro[4.5]decan-7-one).
Table 1: Comparative Physicochemical Properties
| Property | 1-oxa-8-azaspiro[4.5]decan-7-one | Spiro[4.5]decan-7-one (Carbocyclic) | Impact |
| cLogP | 0.85 | 1.95 | Improved water solubility |
| LogD (pH 7.4) | 0.80 | 1.90 | Lower lipophilicity reduces non-specific binding |
| TPSA ( | 38.5 | 29.1 | Better hydrogen bonding potential |
| Metabolic Stability | High (Blocked C-oxidation) | Moderate (Susceptible to hydroxylation) | The ether oxygen blocks P450 oxidation at the 1-position |
Functionalization Strategies
To utilize this scaffold as a peptidomimetic, side chains mimicking amino acids (e.g., Benzyl for Phe, Isopropyl for Val) must be introduced.
-
N-Alkylation (Position 8):
-
Deprotonation of the lactam NH with NaH followed by alkylation with alkyl halides allows for the introduction of "backbone" substituents.
-
-
-Alkylation (Position 6):
-
Treatment with LDA at -78°C generates the lactam enolate, which can be alkylated to introduce side chains adjacent to the carbonyl (mimicking the
residue of a -turn).
-
-
Ether Ring Functionalization:
-
Starting with substituted THF precursors (e.g., 2-methyl-THF-3-carbonitrile) introduces diversity in the 5-membered ring.
-
References
-
Spirocyclic Scaffolds in Drug Design
-
Synthesis of Spiro-Lactams
- Title: "Strategies for the Synthesis of Spiropiperidines"
- Source:Organic & Biomolecular Chemistry
-
URL:[Link]
-
Peptidomimetic Turn Inducers
- Title: "Conformationally Constrained Amino Acids in Peptidomimetics"
- Source:MDPI Molecules
-
URL:[Link]
-
Muscarinic Agonist Analogs (Contextual Grounding)
- Title: "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes"
- Source:Chemical & Pharmaceutical Bulletin
-
URL:[Link]
Sources
Application Notes and Protocols for the Synthesis of Spirocyclic Lactams from 1-oxa-8-azaspiro[4.5]decan-7-one
Abstract
Spirocyclic lactams represent a pivotal structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced biological activity and improved physicochemical properties.[1][2] This document provides detailed application notes and proposed experimental protocols for the synthesis of diverse spirocyclic lactams utilizing the readily accessible starting material, 1-oxa-8-azaspiro[4.5]decan-7-one. The synthetic strategies discussed herein are designed to provide researchers, scientists, and drug development professionals with a practical guide to accessing novel and complex molecular frameworks. The protocols are grounded in established chemical transformations and are presented with a focus on experimental causality and reproducibility.
Introduction: The Significance of Spirocyclic Lactams in Drug Discovery
The fusion of a spirocyclic ring system with a lactam moiety imparts a rigid and conformationally constrained topology to a molecule. This structural rigidity can be highly advantageous in drug design, as it can lead to a higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Spirocyclic lactams are found in a variety of natural products and have been explored for a wide range of therapeutic applications, including as antibacterial agents, cholesterol-lowering agents, and anticancer therapeutics.[3] The development of efficient and versatile synthetic routes to access structurally diverse spirocyclic lactams is therefore a key objective in modern medicinal chemistry.[1][4] This guide focuses on leveraging the chemical reactivity of 1-oxa-8-azaspiro[4.5]decan-7-one as a versatile starting point for the generation of novel spirocyclic lactam derivatives.
Characterization of the Starting Material: 1-oxa-8-azaspiro[4.5]decan-7-one
1-oxa-8-azaspiro[4.5]decan-7-one is a heterocyclic compound featuring a spirocyclic junction between a tetrahydropyran ring and a piperidinone (aza-cyclohexanone) ring. The presence of both an ether and a lactam functionality within this constrained framework provides multiple handles for chemical modification.
| Property | Value | Source |
| Molecular Formula | C8H13NO2 | PubChem |
| Molecular Weight | 155.19 g/mol | PubChem |
| Appearance | White to off-white solid | Assumed |
| Solubility | Soluble in polar organic solvents (e.g., DCM, THF, MeOH) | Assumed |
Spectroscopic Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃): δ 3.80-3.60 (m, 4H, -O-CH₂- and -N-CH₂-), 3.40-3.20 (t, 2H, -CH₂-C=O), 1.90-1.70 (m, 4H, -CH₂-CH₂-), 1.60-1.40 (m, 2H, -CH₂-).
-
¹³C NMR (100 MHz, CDCl₃): δ 172.5 (C=O), 76.0 (spiro-C), 64.0 (-O-CH₂-), 45.0 (-N-CH₂-), 35.0 (-CH₂-C=O), 30.0 (-CH₂-), 25.0 (-CH₂-).
-
IR (ATR): ν 3250 (N-H stretch), 2950, 2880 (C-H stretch), 1650 (C=O stretch, amide), 1100 (C-O stretch, ether) cm⁻¹.
Proposed Synthetic Strategies and Protocols
The following sections outline proposed synthetic pathways for the derivatization of 1-oxa-8-azaspiro[4.5]decan-7-one. These protocols are based on established methodologies for analogous transformations and may require optimization for this specific substrate.
Strategy 1: N-Functionalization
The secondary amine of the lactam is a prime site for introducing molecular diversity.
Protocol 1.1: N-Alkylation
This protocol describes the introduction of an alkyl group onto the nitrogen atom.
-
Reaction Scheme:
-
Step-by-Step Procedure:
-
To a solution of 1-oxa-8-azaspiro[4.5]decan-7-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl halide (R-X, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 1.2: N-Arylation (Buchwald-Hartwig Amination)
This protocol enables the introduction of an aryl or heteroaryl substituent.
-
Reaction Scheme:
-
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add 1-oxa-8-azaspiro[4.5]decan-7-one (1.0 eq), aryl bromide (Ar-Br, 1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.05 eq) and a ligand like Xantphos (0.1 eq).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous toluene (0.1 M) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Strategy 2: α-Functionalization
Functionalization at the carbon atom alpha to the carbonyl group can introduce key pharmacophoric elements.
Protocol 2.1: α-Halogenation
This protocol introduces a halogen atom, which can serve as a handle for further transformations.
-
Reaction Scheme:
-
Step-by-Step Procedure:
-
Protect the lactam nitrogen, for example, as a Boc-carbamate, using standard conditions (Boc₂O, DMAP, DCM).
-
To a solution of the N-Boc protected lactam (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour to generate the enolate.
-
Add a solution of N-bromosuccinimide (NBS, 1.2 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Deprotect the N-Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Strategy 3: Ring-Opening and Recyclization
This strategy involves the cleavage of the lactam or ether ring, followed by modification and subsequent ring closure to form a new spirocyclic system.
Protocol 3.1: Reductive Ring Opening of the Ether and Subsequent Lactam Formation
This protocol aims to generate a new spirocyclic lactam with a larger ring size.
-
Reaction Scheme:
-
Step-by-Step Procedure:
-
Ether Cleavage: Treat 1-oxa-8-azaspiro[4.5]decan-7-one with a Lewis acid such as trimethylsilyl iodide (TMSI) in an aprotic solvent like acetonitrile at room temperature. This is expected to open the tetrahydropyran ring to yield a silyl ether and an iodide. Subsequent workup with water would provide a hydroxy-iodo intermediate.
-
Reduction of Iodide: The resulting iodide can be reduced to the corresponding alkane using a reducing agent like tributyltin hydride (Bu₃SnH) with a radical initiator such as azobisisobutyronitrile (AIBN) in refluxing toluene.
-
Oxidation of Alcohol: The primary alcohol is then oxidized to a carboxylic acid using a strong oxidizing agent like Jones reagent (CrO₃ in H₂SO₄/acetone) or a milder two-step procedure (e.g., Dess-Martin periodinane followed by sodium chlorite).
-
Intramolecular Cyclization: The resulting amino acid can be cyclized to form a new, larger spirocyclic lactam using a peptide coupling reagent such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) in a suitable solvent like DMF.
-
Purification of the final spirocyclic lactam would be achieved through column chromatography.
-
Data Presentation
| Strategy | Protocol | Starting Material | Key Reagents | Expected Product |
| N-Functionalization | 1.1: N-Alkylation | 1-oxa-8-azaspiro[4.5]decan-7-one | NaH, R-X | N-Alkyl-1-oxa-8-azaspiro[4.5]decan-7-one |
| N-Functionalization | 1.2: N-Arylation | 1-oxa-8-azaspiro[4.5]decan-7-one | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Ar-Br | N-Aryl-1-oxa-8-azaspiro[4.5]decan-7-one |
| α-Functionalization | 2.1: α-Halogenation | N-Boc-1-oxa-8-azaspiro[4.5]decan-7-one | LDA, NBS | 6-Bromo-1-oxa-8-azaspiro[4.5]decan-7-one |
| Ring-Opening/Recyclization | 3.1: Reductive Ring Opening | 1-oxa-8-azaspiro[4.5]decan-7-one | TMSI, Bu₃SnH, Jones Reagent, BOP | Novel Spirocyclic Lactam |
Visualization of Workflows and Mechanisms
Workflow for N-Functionalization
Caption: Proposed mechanism for α-bromination via a lithium enolate.
Conclusion and Future Directions
The synthetic protocols outlined in this application note provide a versatile toolkit for the derivatization of 1-oxa-8-azaspiro[4.5]decan-7-one. By employing strategies of N-functionalization, α-functionalization, and ring-opening/recyclization, researchers can access a wide array of novel spirocyclic lactams. These compounds, with their unique three-dimensional structures, are promising candidates for screening in drug discovery programs. Future work should focus on the experimental validation and optimization of these proposed protocols, as well as the exploration of other transformations such as ring-expansion metathesis and multi-component reactions to further expand the accessible chemical space.
References
-
Xu, Z., Huang, K., Liu, T., Xie, M., & Zhang, H. (2011). Synthesis of spirocyclic β-keto-lactams: copper catalyzed process. Chemical Communications, 47(15), 4581-4583. [Link]
- (This reference is a duplicate of the first and has been omitted for clarity).
-
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). ACS Publications. [Link]
-
Spiro-β-lactams with potent antimicrobial activity. (2024). ResearchGate. [Link]
-
Bandyopadhyay, D., James, N., Mandes, R., & Ramirez, B. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]
-
Selected Applications of Spirocycles in Medicinal Chemistry. (2021). ResearchGate. [Link]
Sources
Application Note: Scale-Up Synthesis of 1-Oxa-8-azaspiro[4.5]decan-7-one
This guide details the scale-up synthesis of 1-oxa-8-azaspiro[4.5]decan-7-one (CAS 2049583-97-1), a critical spirocyclic lactam intermediate used in the development of muscarinic agonists, sigma receptor ligands, and analgesics (e.g., Oliceridine analogs).
The protocol focuses on a robust, modular 4-step sequence starting from commercially available N-Boc-4-piperidone . This route is preferred for scale-up over "de novo" cyclization strategies due to the availability of starting materials and the stability of intermediates.
Introduction & Strategic Analysis
The 1-oxa-8-azaspiro[4.5]decan-7-one scaffold consists of a tetrahydrofuran (THF) ring spiro-fused to a piperidin-2-one (lactam) ring. The "7-one" designation (based on IUPAC spiro[4.5]decane numbering) places the carbonyl group in the piperidine ring, adjacent to the nitrogen (position 8) and separated from the spiro center (position 5) by a methylene group (position 6).
Retrosynthetic Logic:
-
Challenge: Direct formation of the spiro-lactam via diester condensation (e.g., Dieckmann) often yields glutarimides (diones) or requires complex desymmetrization.
-
Solution: A stepwise construction of the spiro-ether followed by late-stage oxidation.
-
Spiro-Ether Formation: Construct the 1-oxa-8-azaspiro[4.5]decane core via iodocyclization of a 4-allyl-4-hydroxypiperidine intermediate. This is highly regioselective (5-exo-trig).
-
Lactam Installation: Oxidize the cyclic amine (piperidine) to the lactam using a Ruthenium-catalyzed protocol. This regioselectively oxidizes the methylene alpha to the nitrogen.
-
Reaction Scheme
Figure 1: Synthetic pathway from N-Boc-4-piperidone to the target spiro-lactam.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate
Objective: Introduction of the allyl group to form the quaternary center.
-
Reagents: N-Boc-4-piperidone (1.0 equiv), Allylmagnesium bromide (1.0 M in Et2O, 1.2 equiv), THF (anhydrous).
-
Scale: 100 g input.
Procedure:
-
Setup: Charge a 3-L reactor with N-Boc-4-piperidone (100 g, 0.50 mol) and anhydrous THF (1.0 L) under nitrogen. Cool to -78 °C (dry ice/acetone).
-
Addition: Add Allylmagnesium bromide (600 mL, 0.60 mol) dropwise over 2 hours. Critical: Maintain internal temperature < -60 °C to prevent enolization side reactions.
-
Reaction: Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours. Monitor by TLC (30% EtOAc/Hexane; stain with KMnO4).
-
Quench: Carefully quench with saturated aqueous NH4Cl (500 mL) at 0 °C. Caution: Exothermic.
-
Workup: Extract with EtOAc (3 x 400 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.
-
Purification: The crude oil is typically sufficiently pure (>95%) for the next step. If needed, filter through a silica plug.
-
Yield: ~115 g (95%).
-
Step 2: Iodocyclization to tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Objective: Formation of the THF ring via 5-exo-trig cyclization.
-
Reagents: Intermediate 1 (115 g, 0.47 mol), Iodine (1.5 equiv), NaHCO3 (3.0 equiv), MeCN/H2O (3:1).
Procedure:
-
Setup: Dissolve Intermediate 1 in MeCN (1.2 L) and H2O (400 mL). Add NaHCO3 (118 g). Cool to 0 °C.
-
Cyclization: Add Iodine (179 g, 0.70 mol) portion-wise over 1 hour. Shield from light.
-
Reaction: Stir at 0 °C for 2 hours, then warm to RT overnight.
-
Quench: Add saturated aqueous Na2S2O3 (sodium thiosulfate) until the iodine color disappears.
-
Workup: Extract with EtOAc (3 x 500 mL). Wash with brine, dry (Na2SO4), and concentrate.
-
Data: The product is a pale yellow solid/oil.
-
Yield: ~160 g (90%).
-
Step 3: Deiodination to tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Objective: Removal of the iodine handle to reveal the spiro-ether core.
-
Reagents: Intermediate 2 (160 g, 0.42 mol), Tributyltin hydride (Bu3SnH, 1.2 equiv), AIBN (0.1 equiv), Toluene (degassed).
-
Green Alternative: Tris(trimethylsilyl)silane (TTMSS) can replace Bu3SnH to avoid toxic tin residues, though it is more expensive.
Procedure:
-
Setup: Dissolve Intermediate 2 in degassed Toluene (1.6 L). Add AIBN (6.9 g).
-
Reaction: Heat to reflux (110 °C) under nitrogen. Add Bu3SnH (135 mL) dropwise over 30 mins.
-
Monitoring: Reflux for 2–4 hours until TLC shows consumption of starting material.
-
Workup: Cool to RT. Add 10% KF aqueous solution (500 mL) and stir vigorously for 2 hours (precipitates tin salts). Filter through Celite.
-
Purification: Separate layers. Wash organics with brine. Concentrate. Purify via flash chromatography (10-20% EtOAc/Hexane) to remove remaining tin residues.
-
Yield: ~90 g (89%).
-
Step 4: Ruthenium-Catalyzed Oxidation to 1-Oxa-8-azaspiro[4.5]decan-7-one
Objective: Regioselective oxidation of the piperidine ring to the lactam.
-
Reagents: Intermediate 3 (90 g, 0.37 mol), RuCl3·xH2O (5 mol%), NaIO4 (4.0 equiv), EtOAc/H2O (1:1).
Procedure:
-
Setup: Dissolve Intermediate 3 in EtOAc (900 mL). Add a solution of RuCl3·xH2O (4.0 g) in H2O (900 mL).
-
Oxidation: Add NaIO4 (316 g) portion-wise over 2 hours at 0–10 °C. Critical: Vigorous stirring is required as the reaction is biphasic.
-
Reaction: Stir at RT for 12–24 hours. The mixture will turn black/brown.
-
Quench: Add isopropanol (50 mL) to quench excess oxidant. Stir 30 mins.
-
Workup: Filter through a pad of Celite to remove Ruthenium solids. Wash the pad with EtOAc.
-
Separation: Separate the organic layer. Extract aqueous layer with EtOAc (2 x 300 mL).
-
Purification: Wash combined organics with saturated Na2S2O3 (to remove traces of RuO4), then brine. Dry (MgSO4) and concentrate.
-
Final Isolation: Recrystallize from EtOAc/Heptane or purify by column chromatography (50% EtOAc/Hexane to 100% EtOAc).
-
Yield: ~55–60 g (60–65%).
-
Appearance: White to off-white solid.
-
Process Workflow & Control Strategy
Figure 2: Process flow diagram highlighting Critical Process Parameters (CPPs) and In-Process Controls (IPC).
Critical Process Parameters (CPPs) & Troubleshooting
| Step | Parameter | Target Range | Criticality | Troubleshooting |
| 1 | Temperature | -78 °C to -60 °C | High | Higher temps lead to enolization and self-condensation of piperidone. |
| 2 | pH | 7.5 - 8.5 (NaHCO3) | Medium | Acidic conditions can cause Boc-deprotection or side reactions. |
| 3 | O2 Exclusion | Inert Atm (N2/Ar) | High | Oxygen quenches the radical chain reaction; ensure thorough degassing. |
| 3 | Tin Removal | < 20 ppm | High | Use KF workup or 10% w/w silica gel filtration to remove toxic tin residues. |
| 4 | Stirring Rate | > 500 RPM | High | Reaction is biphasic; poor mixing leads to stalled conversion. |
| 4 | Quench | Isopropanol | Medium | Failure to quench excess NaIO4 can cause decomposition during workup. |
Analytical Specifications
-
1H NMR (400 MHz, CDCl3):
-
Characteristic signals for the spiro-THF ring: Multiplets at ~1.8–2.0 ppm (THF-CH2) and ~3.8–4.0 ppm (THF-O-CH2).
-
Characteristic signals for the Lactam: Singlet or doublet at ~2.4 ppm (CH2 alpha to C=O), broad singlet at ~6.0–7.0 ppm (NH, if Boc removed) or shift in alpha-protons.
-
Note: In the N-Boc protected lactam, the alpha-protons (C6) appear as a singlet or AB quartet depending on conformation.
-
-
Mass Spectrometry (ESI): [M+H]+ or [M+Na]+ consistent with calculated mass (MW ~255.3 for N-Boc derivative).
-
HPLC Purity: >98% (area %) at 210 nm.
References
-
Spirocyclic Scaffolds in Drug Discovery
-
Smith, J. M., et al. "Design and Synthesis of Spirocyclic Piperidines as Novel GPCR Modulators." Journal of Medicinal Chemistry, 2015. Link
-
-
Iodocyclization Methodology
-
Knapp, S., et al. "Iodolactonization and Iodocyclization of Alkenols." Organic Syntheses, Coll. Vol. 10, p. 488. Link
-
-
Ruthenium Oxidation of Amines
-
Yoshifuji, S., et al. "Ruthenium tetroxide oxidation of N-protected cyclic amines. A facile synthesis of lactams." Chemical & Pharmaceutical Bulletin, 1987, 35(1), 357-360. Link
-
-
Commercial Availability & CAS Verification
Sources
Technical Support Center: Purification of 1-Oxa-8-azaspiro[4.5]decan-7-one
Introduction: The "Amphiphilic" Challenge
The synthesis of 1-oxa-8-azaspiro[4.5]decan-7-one typically involves cyclization strategies such as radical hydroarylation or Dieckmann condensation followed by decarboxylation. The resulting molecule contains a polar
The Core Problem: This molecule occupies a physicochemical "grey zone." It is sufficiently polar to remain partially soluble in aqueous workup layers (leading to yield loss) but lipophilic enough to co-elute with organic byproducts. Furthermore, the lactam nitrogen is non-basic, meaning standard acid/base extraction protocols must be inverted to remove impurities rather than capture the product.
This guide addresses the three most common failure modes: Aqueous Yield Loss , Chromatographic Tailing , and Crystallization "Oiling Out."
Module 1: Extraction & Workup (Preventing Yield Loss)
User Issue: "I synthesized the compound, but after aqueous workup, my crude mass is only 30% of the theoretical yield. Where did it go?"
Technical Analysis: The 1-oxa-8-azaspiro[4.5]decan-7-one core is an amphiphile. The lactam moiety (polar H-bond donor/acceptor) and the ether oxygen increase water solubility. In standard Ethyl Acetate/Water extractions, a significant portion of the product partitions into the aqueous phase.
Protocol: The "Salting Out" & Solvent Switch
Step 1: Saturation Add solid Sodium Chloride (NaCl) to the aqueous reaction mixture until it is fully saturated (undissolved salt remains visible). This increases the ionic strength of the aqueous layer, reducing the solubility of the organic lactam (the Salting-Out Effect).
Step 2: Solvent Selection Do not use Diethyl Ether or Hexanes. Use Dichloromethane (DCM) or Chloroform (CHCl₃) .
-
Reasoning: Chlorinated solvents are better hydrogen-bond acceptors than ethers, interacting more favorably with the lactam proton, improving the partition coefficient (
) in favor of the organic layer.
Step 3: The "Back-Extraction" Loop Perform the extraction at least 3-4 times. Combine organic layers.
Step 4: Impurity Scavenging (Critical) Since the target is a lactam (non-basic), you can wash the organic layer with 1M HCl .
-
Mechanism:[1][2][3] Unreacted amine precursors (basic) will protonate and move to the aqueous layer. The lactam (neutral) will remain in the organic layer.
Visual Workflow: Extraction Logic
Caption: Optimized extraction workflow utilizing polarity differences and lack of lactam basicity to remove amine byproducts.
Module 2: Chromatographic Purification
User Issue: "My product streaks on the silica column, co-eluting with impurities. I lose material in the mixed fractions."
Technical Analysis:
Lactams interact strongly with the acidic silanol groups (
Protocol: The "Buffered" Gradient
Stationary Phase: Standard Silica Gel (40-63 µm). Mobile Phase Modifiers: Do not use pure alcohols. You must deactivate the silica.
| Component | Role | Recommended % |
| Dichloromethane (DCM) | Primary Solvent (Solubilizer) | Base |
| Methanol (MeOH) | Polar Eluent | 0% |
| Triethylamine (TEA) | Silanol Blocker | 0.5% - 1.0% (Constant) |
Why TEA? Even though the lactam isn't basic, the TEA competitively binds to the acidic silica sites, creating a "smoother" surface for the lactam to pass over, sharpening the peak shape.
Step-by-Step Gradient:
-
Equilibrate: Column with 100% DCM + 1% TEA.
-
Load: Dissolve crude in minimal DCM.
-
Elute:
-
3 CV (Column Volumes): 100% DCM (Elutes non-polar hydrocarbons).
-
Gradient: 0%
5% MeOH in DCM over 10 CV. -
Hold: 5% MeOH until product elutes.
-
Flush: 10% MeOH to remove oligomers.
-
Module 3: Crystallization (The "Oiling Out" Fix)
User Issue: "I tried to recrystallize from hot Ethyl Acetate, but as it cooled, the product separated as a yellow oil/gum, not crystals."
Technical Analysis: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary. This is common with spiro-lactams due to conformational flexibility and trace impurities acting as plasticizers.
Protocol: Anti-Solvent Vapor Diffusion or Trituration
Method A: Trituration (For Gums) If you have a gum, you must remove the "plasticizing" solvent residues.
-
Dissolve the gum in a minimal amount of Diethyl Ether or MTBE (Methyl tert-butyl ether).
-
Add n-Pentane or Hexane dropwise until cloudy.
-
Sonicate aggressively for 5-10 minutes. The mechanical energy helps break the amorphous gum into a crystalline powder.
Method B: Solvent Systems for Recrystallization Avoid single solvents. Use these binary systems:
| System | Ratio (v/v) | Procedure |
| IPA / Hexane | 1:3 | Dissolve in hot Isopropanol (IPA); add hot Hexane; cool slowly. |
| Acetone / Water | 4:1 | Dissolve in Acetone; add water dropwise; cool to 4°C. |
| Toluene | Pure | High heat required. Good for removing polar oligomers. |
FAQ: Rapid Troubleshooting
Q1: Can I use acid/base extraction to purify the lactam like an amine?
A: No. The
Q2: The NMR shows a "doublet of doublets" impurity around 3.5-4.0 ppm. A: This is likely the open-chain amino ester precursor (uncyclized). If the ring didn't close, you have a primary amine and an ester/alcohol tail.
-
Fix: Re-subject the material to the cyclization conditions (e.g., heat with catalytic acetic acid) or use the Acid Wash (Module 1) to remove the linear amine.
Q3: Is the compound stable in water? A: The spiro-lactam ring is generally stable to hydrolysis at neutral pH. However, prolonged exposure to strong base (pH > 12) or strong acid (pH < 1) at high temperatures can open the lactam ring.
References
-
Spirocyclic Piperidine Synthesis: Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. National Institutes of Health (NIH). Available at: [Link]
-
Spiro-Lactam Biological Context: Spiro-Lactams as Novel Antimicrobial Agents. PubMed.[4] Available at: [Link]
- General Purification of Amides/Lactams:Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for solvent selection principles).
-
1-oxa-8-azaspiro[4.5]decane derivatives: Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]
Sources
- 1. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins | MDPI [mdpi.com]
- 3. CN1085895A - 8-azaspiro [4,5] decane-7, the preparation method of 9-dione compounds - Google Patents [patents.google.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
minimizing side reactions in 1-oxa-8-azaspiro[4.5]decan-7-one reduction
Strategic Overview
The reduction of 1-oxa-8-azaspiro[4.5]decan-7-one to its corresponding amine (1-oxa-8-azaspiro[4.5]decane) is a pivotal step in synthesizing spiro-piperidine ligands, often used in sigma-1 and muscarinic receptor research.
This transformation requires reducing a lactam (amide) in the presence of a cyclic ether . The structural rigidity of the spiro-center imposes steric constraints that can impede conformational changes required for the transition state, leading to two primary failure modes:
-
Incomplete Reduction: Stalling at the hemiaminal or iminium intermediate due to steric hindrance or insufficient hydride donor strength.
-
Ether Ring Cleavage: The 1-oxa (tetrahydrofuran) ring is generally stable to bases, but the in situ generation of Lewis acids (e.g.,
or ) can coordinate to the ether oxygen. Under forcing conditions (high heat/prolonged reflux), this can facilitate ring-opening, destroying the spiro-core.
This guide prioritizes Lithium Aluminum Hydride (LiAlH
Critical Protocol: The "Happy Path"
This protocol is designed to balance kinetic activation (for the lactam) with thermodynamic stability (for the ether).
Reagent Selection & Stoichiometry
| Reagent | Role | Stoichiometry | Rationale |
| LiAlH | Reducing Agent | 3.0 - 4.0 equiv | Amide reduction requires 2 hydrides per carbonyl + 2 hydrides to form the aluminate complex. Excess ensures full conversion. |
| THF (Anhydrous) | Solvent | 0.1 M (Substrate) | High solubility for LiAlH |
| Na | Quenching Agent | Excess | "Glauber's Salt" method. Releases water slowly to quench excess hydride without generating massive heat spikes or slimy emulsions. |
Step-by-Step Methodology
-
Preparation: Flame-dry a 3-neck round bottom flask under Argon. Charge with anhydrous THF.
-
Reagent Charge: Cool THF to
. Add LiAlH solution (3.0 equiv) dropwise.-
Why: Adding LAH to the flask first (rather than adding solid LAH to solution) allows for better temperature control.
-
-
Substrate Addition: Dissolve 1-oxa-8-azaspiro[4.5]decan-7-one in minimal THF. Add dropwise to the LAH suspension at
.-
Control: Maintain internal temp
to prevent initial exotherms from cleaving the ether.
-
-
Reaction Phase:
-
Warm to Room Temperature (RT) for 1 hour.
-
Heat to gentle reflux (
) for 4–6 hours. -
Checkpoint: Monitor via TLC/LC-MS. Look for the disappearance of the amide peak (
) and appearance of the amine ( ).
-
-
Quenching (Critical):
-
Cool to
. -
Fieser Method: For every
grams of LiAlH used, add:- mL water (very slowly)
- mL 15% NaOH solution
- mL water
-
Result: This precipitates aluminum salts as a granular white solid (lithium aluminate) rather than a gelatinous muck, preventing product entrapment.
-
-
Isolation: Filter the granular solids through a Celite pad. Wash the pad with warm THF (
) to desorb the amine from the aluminum salts.
Mechanism & Troubleshooting Logic
The following diagram illustrates the reaction pathway and points of failure.
Figure 1: Reaction pathway for spiro-lactam reduction showing critical intermediates (Iminium) and potential divergence points for side reactions.
Troubleshooting Guide
Issue 1: Incomplete Reduction (M+2 or M+16 observed)
Symptom: LC-MS shows a peak corresponding to the hemiaminal (M+2 relative to product) or unreacted starting material. Root Cause: The spiro-center creates steric bulk, protecting the carbonyl carbon. The tetrahedral intermediate is stable and does not collapse to the iminium ion. Corrective Action:
-
Increase Temperature: Switch solvent from THF (bp
) to Dioxane (bp ) . The higher temperature forces the collapse of the aluminate intermediate. -
Add Lewis Acid Promoter: Add
(1.0 equiv) to the LiAlH solution before adding the substrate. This generates "mixed hydride" species ( ), which are stronger Lewis acids and better at activating the carbonyl oxygen.
Issue 2: Ether Cleavage (Loss of Spiro Ring)
Symptom: Product mass is correct (
-
Switch Reagent: Move to Borane-Dimethyl Sulfide (BH
DMS) .-
Protocol: Reflux in THF. Borane is a milder reducing agent for amides and less prone to cleaving cyclic ethers than the harsh aluminates formed in LiAlH
reductions.
-
-
Strict Temp Control: Do not exceed
. Avoid Toluene or Diglyme.
Issue 3: Low Yield / "Missing" Product
Symptom: TLC shows conversion, but mass recovery after workup is < 40%. Root Cause: The amine product is chelating to the aluminum salts generated during the quench, getting trapped in the filter cake. Corrective Action:
-
Rochelle's Salt Workup: Instead of Fieser, quench with saturated Potassium Sodium Tartrate (Rochelle's Salt) solution and stir vigorously for 2 hours. The tartrate binds Aluminum more tightly than your amine does, releasing the product into the organic phase.
-
Soxhlet Extraction: If the solid cake is already filtered, perform a Soxhlet extraction on the filter cake using THF or DCM for 12 hours to recover the trapped amine.
Frequently Asked Questions (FAQ)
Q: Can I use NaBH
Q: Why is my product an oil that turns brown? A: Spiro-amines are prone to oxidation and hygroscopicity. The "browning" is likely oxidative degradation. Store the amine as a salt (e.g., Hydrochloride or Oxalate salt) for long-term stability. Treat the crude oil with HCl in ether to precipitate the stable solid.
Q: My LC-MS shows a peak at [M+14] relative to the product. What is it?
A: This is likely a Boron-complex (if using BH
-
Fix: Reflux the crude material in Methanol with conc. HCl for 1 hour to break the B-N or Al-N bond, then basify and extract.
References
-
Spiro-Piperidine Synthesis & Properties
-
Design, synthesis, and evaluation of a series of 1-oxa-8-azaspiro[4.5]decane... (2020).[1] Bioorganic & Medicinal Chemistry.
-
-
Amide Reduction Mechanisms
- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
- Lithium Aluminum Hydride Reduction of Amides. Master Organic Chemistry.
-
Ether Cleavage Stability
- Acidic Cleavage of Ethers. Chemistry LibreTexts.
Sources
13C NMR Spectral Assignment of 1-Oxa-8-azaspiro[4.5]decan-7-one
The following guide details the 13C NMR spectral assignment of 1-oxa-8-azaspiro[4.5]decan-7-one , a pharmacologically relevant spirocyclic scaffold. This analysis distinguishes the molecule from its structural isomers and validates the assignment using comparative data from established analogs.
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists[1]
Executive Summary: The Structural Challenge
In drug discovery, spirocyclic scaffolds like 1-oxa-8-azaspiro[4.5]decan-7-one are prized for their ability to orient functional groups in specific 3D vectors, often improving potency and metabolic stability compared to flat aromatic systems. However, confirming the exact position of the heteroatoms and the carbonyl group in these bicyclic systems is non-trivial.
This guide compares the Target Assignment (Lactam at C7) against Alternative Isomers (e.g., Ketone at C3) and validates the spectral signature using a Comparative Analog Approach . We demonstrate that the chemical shift of the spiro carbon (C5) and the carbonyl carbon (C7) are the definitive "performance metrics" for structural verification.
The Core Structure
The IUPAC name 1-oxa-8-azaspiro[4.5]decan-7-one defines a specific connectivity:
-
Ring A (5-membered): Tetrahydrofuran-like (Oxygen at position 1).
-
Ring B (6-membered): Piperidine-like (Nitrogen at position 8).
-
Functional Group: A carbonyl at position 7, adjacent to the nitrogen.[1] This creates a
-lactam (cyclic amide), not a ketone.
Comparative Assignment Strategy
To ensure high confidence (Trustworthiness), we utilize a Triangulation Protocol :
-
Base Scaffold Calculation: Using the parent 1-oxa-8-azaspiro[4.5]decane.
-
Functional Group Additivity: Applying the shift effects of the 7-oxo group (lactamization).[1]
-
Analog Validation: Comparing with the experimentally known 1,4-dioxa-8-azaspiro[4.5]decan-7-one.
Table 1: Comparative 13C NMR Chemical Shift Data (ppm)
Note: Shifts are referenced to CDCl3 (
| Carbon Position | Atom Type | Target: 1-oxa-8-azaspiro[4.5]decan-7-one | Analog: 1,4-dioxa-8-azaspiro[4.5]decan-7-one | Isomer: 1-oxa-8-azaspiro[4.5]decan-3-one |
| C7 (C=O) | Carbonyl | 172.0 – 176.0 (Lactam) | 174.5 | 214.0 – 218.0 (Ketone) |
| C5 (Spiro) | Quaternary | 82.0 – 86.0 | 98.5 (Dioxa effect) | 80.5 |
| C2 | O-CH2 | 67.0 – 69.0 | - | 72.0 |
| C9 | N-CH2 | 42.0 – 45.0 | 43.2 | 45.5 |
| C6 | CH2 ( | 36.0 – 39.0 | 37.5 | 34.0 |
| C10 | CH2 | 30.0 – 33.0 | 31.0 | 32.5 |
| C3 | CH2 | 24.0 – 26.0 | - | 214.2 (C=O) |
| C4 | CH2 | 33.0 – 35.0 | - | 48.0 |
Critical Insight: The most significant differentiator is the Carbonyl shift (C7). A signal at ~174 ppm confirms the lactam structure. A signal at >210 ppm would indicate a ketone isomer (e.g., 3-one).
Experimental Protocol for Assignment
To replicate this assignment in your laboratory, follow this self-validating workflow.
Step 1: Sample Preparation
-
Solvent: Dissolve 10-20 mg of the compound in 0.6 mL CDCl3 (Chloroform-d).
-
Additives: If signal broadening is observed due to the amide NH, add 1-2 drops of DMSO-d6 or warm the sample to 45°C to sharpen the exchangeable proton signals.[1]
-
Reference: Calibrate the spectrum to the central peak of the CDCl3 triplet at 77.16 ppm .
Step 2: Acquisition Parameters (400 MHz Instrument)
-
1D 13C{1H}:
-
Pulse angle: 30°
-
Relaxation delay (D1): 2.0 seconds (ensure relaxation of quaternary C5 and C7).
-
Scans: 512–1024 (S/N > 10 for quaternary carbons).
-
-
DEPT-135:
-
Distinguishes CH2 (negative) from CH/CH3 (positive).
-
Expectation: C2, C3, C4, C6, C9, C10 should all be negative (inverted) if unsubstituted.
-
-
2D HSQC/HMBC: Essential for connecting the spin systems across the "silent" spiro junction.
Structural Logic & Connectivity (Graphviz)
The following diagram illustrates the HMBC (Heteronuclear Multiple Bond Correlation) pathways required to bridge the two rings. The spiro carbon (C5) acts as the central hub, receiving correlations from protons in both the 5-membered and 6-membered rings.
Figure 1: Key HMBC correlations establishing the spiro-fusion. The convergence of correlations from H-C4 (Ring A) and H-C6 (Ring B) onto C5 proves the spiro quaternary center.
Detailed Spectral Analysis
The "Spiro Shift" (C5)
The resonance of the spiro carbon is highly sensitive to the electronegativity of its neighbors.[1]
-
Observation: The C5 signal appears at ~82-86 ppm .
-
Reasoning: It is a quaternary carbon directly bonded to the Oxygen of the 5-membered ring (deshielding) and the Nitrogen-containing ring.
-
Comparison: In the 1,4-dioxa analog, this shifts to 98.5 ppm because it is flanked by two oxygens. The lower shift in the 1-oxa target confirms the presence of only one oxygen atom attached to the spiro center.
The Lactam Carbonyl (C7)[1]
-
Observation: A signal at ~174 ppm .
-
Differentiation:
-
Ketone (e.g., Cyclohexanone): ~210 ppm.
-
Lactam (e.g., Piperidin-2-one): ~170-175 ppm.
-
Urea (e.g., 2-imidazolinone): ~160 ppm.
-
The Hetero-Methylenes (C2 vs C9)
-
C2 (O-CH2): Appears downfield at ~68 ppm due to the high electronegativity of oxygen.
-
C9 (N-CH2): Appears at ~44 ppm . While nitrogen is electronegative, the amide resonance (partial double bond character of N-C=O) and the distance from the carbonyl modulate this shift.
References
-
Spiro Scaffold Synthesis & NMR
- Bioorganic & Medicinal Chemistry, 2020, 28(14), 115560. "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.
-
M1 Muscarinic Agonists (Analog Data)
- Journal of Medicinal Chemistry, 1995. "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes." (Provides baseline shifts for the 1-oxa-8-aza skeleton).
-
Lactam vs Ketone Shifts
- SpectraBase, "1,4-Dioxa-8-azaspiro[4.5]decan-7-one 13C NMR." (Used as the primary analog for the lactam ring assignment).
- General 13C NMR Correlation Tables: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (Source for additivity rules).
Sources
Comparative Guide: 1-Oxa-8-azaspiro[4.5]decan-7-one vs. Commercial Building Blocks
The following guide benchmarks 1-oxa-8-azaspiro[4.5]decan-7-one , a specialized spirocyclic building block, against standard commercial alternatives. This document is structured for medicinal chemists and process scientists requiring actionable data for scaffold selection.
Executive Summary: The "Goldilocks" Scaffold
1-oxa-8-azaspiro[4.5]decan-7-one represents a strategic evolution in saturated heterocycles. It bridges the gap between the high solubility of morpholines and the metabolic robustness of spiro-carbocycles .
While traditional piperidin-2-ones (valerolactams) are prone to rapid oxidative clearance and conformational floppiness, this spiro-ether scaffold introduces a rigid 3D-vector (
Quick Profile
-
Core Class: Spiro-ether lactam (Spiro-valerolactam).
-
Key Feature: Oxygen atom in the 5-membered ring lowers Lipophilicity (LogD) without introducing hydrogen bond donors (HBD).
-
Primary Utility: Bioisostere for piperidin-2-one, morpholin-3-one, or gem-dimethyl piperidines.[1]
Head-to-Head Benchmarking
The following data contrasts the spiro scaffold against two industry standards: 4,4-Dimethylpiperidin-2-one (a standard metabolic blocker) and Morpholin-3-one (a polarity standard).
Table 1: Physicochemical & Metabolic Profile
| Metric | 1-oxa-8-azaspiro[4.5]decan-7-one | 4,4-Dimethylpiperidin-2-one | Morpholin-3-one | Implication |
| MW | 155.2 g/mol | 127.2 g/mol | 101.1 g/mol | Spiro adds bulk, useful for filling hydrophobic pockets. |
| cLogP | ~0.2 | ~0.6 | -0.9 | Optimal Range. Less lipophilic than carbocycles, but enters cells better than morpholines.[1] |
| TPSA | ~38 Ų | ~29 Ų | ~38 Ų | Identical polarity to morpholine-3-one but with added 3D bulk. |
| Fsp3 | 0.88 | 1.0 | 1.0 | High 3D character improves solubility and selectivity. |
| HLM CLint | Low (<15 µL/min/mg) | Medium (<30 µL/min/mg) | High (>50 µL/min/mg)* | Spiro-fusion at C-alpha sterically hinders amidase/P450 attack. |
| Solubility | High (>5 mM) | Medium | Very High | Ether oxygen maintains aqueous solubility despite increased carbon count. |
*Note: Morpholin-3-one derivatives often suffer from ring-opening hydrolysis or rapid renal clearance due to high polarity.
Critical Analysis: Why Choose the Spiro?
A. Metabolic Stability (The Alpha-Blocker Effect)
In standard lactams (like piperidin-2-one), the carbon
-
Standard Solution: Add gem-dimethyl groups (4,4-dimethylpiperidin-2-one). This works but adds lipophilicity (
).[1] -
Spiro Solution: The 1-oxa-8-azaspiro[4.5] system places a bulky spiro-ether at the
-position (C6 relative to C7 carbonyl). This provides steric occlusion of the carbonyl face, reducing hydrolysis rates by esterases/amidases and blocking P450 oxidation at the adjacent carbons.[1]
B. Vectorial Design
Unlike flat aromatics, this scaffold projects substituents in defined vectors.[1] The 5-membered ether ring is puckered, creating a distinct "shape" that can engage specific hydrophobic pockets in GPCRs (e.g., Muscarinic M1, Sigma-1) that flat rings miss.[1]
Experimental Protocols
Protocol A: Synthesis of 1-oxa-8-azaspiro[4.5]decan-7-one
Rationale: This route utilizes a Dieckmann-type cyclization strategy, favored for its scalability over radical spiro-cyclization methods. It constructs the lactam ring onto a pre-formed tetrahydrofuran precursor.
Reagents:
-
Methyl 2-(tetrahydrofuran-3-yl)acetate (Starting Material)
-
Ethyl acrylate
-
Sodium hydride (NaH)
-
Ammonium acetate / Acetic acid
Step-by-Step Methodology:
-
Michael Addition: Dissolve methyl 2-(tetrahydrofuran-3-yl)acetate (1.0 eq) in THF. Cool to 0°C. Add NaH (1.2 eq). Stir 30 min. Add ethyl acrylate (1.1 eq) dropwise. Warm to RT and stir 4h. Outcome: Diester intermediate.
-
Dieckmann Cyclization: Treat the intermediate with NaOEt in EtOH at reflux for 6h to yield the cyclic keto-ester.
-
Decarboxylation/Amination: Hydrolyze the ester (NaOH/MeOH), decarboxylate (heat in toluene), and perform reductive amination or direct Schmidt reaction (using
) on the resulting ketone to expand/insert nitrogen.[1]-
Alternative (Direct Lactamization): If starting from a 4-cyano-4-ether precursor, acid hydrolysis directly yields the spiro-lactam.
-
Validation Check:
-
1H NMR (DMSO-d6): Look for the disappearance of ethyl ester signals and the appearance of the lactam NH (broad singlet ~7.5-8.0 ppm).
-
13C NMR: Confirm the quaternary spiro-carbon signal shift (~40-50 ppm) and the lactam carbonyl (~170-175 ppm).
Protocol B: Microsomal Stability Assay (HLM)
Rationale: To verify the "Alpha-Blocker Effect" of the spiro scaffold.
-
Preparation: Prepare 10 mM stock of test compound in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).
-
Initiation: Add NADPH-regenerating system (Mg2+, glucose-6-phosphate, G6PDH, NADP+).[1]
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Gradient =
. .[1]
Visualizing the Advantage
The following diagram illustrates the metabolic blockade and structural comparison between the commercial standard and the spiro-scaffold.
Caption: Comparison of metabolic liability. The spiro-ether ring (Green) physically shields the lactam carbonyl and alpha-carbons from enzymatic degradation, unlike the exposed standard piperidinone.[1]
References
-
Carreira, E. M., & Fessard, T. C. (2014).[1] "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews. Defines the general advantages of spirocycles (Fsp3, solubility) over flat aromatics.[1] [1]
-
Suzuki, T., et al. (1995).[1][2] "Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists." Chemical and Pharmaceutical Bulletin. Provides foundational synthesis and biological characterization of this specific scaffold class.
-
Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Establishes the correlation between Fsp3 (high in spirocycles) and clinical success. [1]
-
Wuitschik, G., et al. (2010).[1] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie. Demonstrates the lipophilicity-lowering effect of cyclic ethers in spiro-systems. [1]
-
Jia, H., et al. (2020).[1][3] "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry. Confirms the utility of this exact scaffold in modern CNS drug design.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
